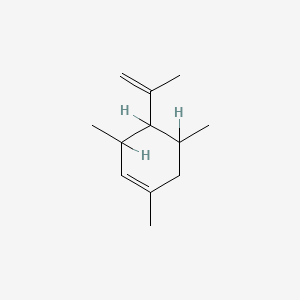
1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a 1-methylvinyl group attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Chlorine or bromine in the presence of a radical initiator such as UV light.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexene derivatives.
科学研究应用
1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the 1-methylvinyl group can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,3,5-Trimethylcyclohexene: Lacks the 1-methylvinyl group, resulting in different chemical properties and reactivity.
1,4,5-Trimethylcyclohexene: Has a different arrangement of methyl groups, leading to variations in steric and electronic effects.
Uniqueness
1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene is unique due to the presence of both the 1-methylvinyl group and the specific arrangement of methyl groups on the cyclohexene ring
属性
CAS 编号 |
67845-78-7 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C12H20/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6,10-12H,1,7H2,2-5H3 |
InChI 键 |
JARFYGJEQCRGOP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CC(C1C(=C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


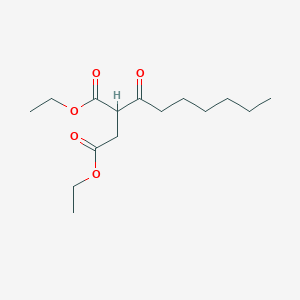
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
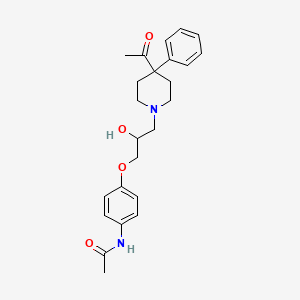

![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
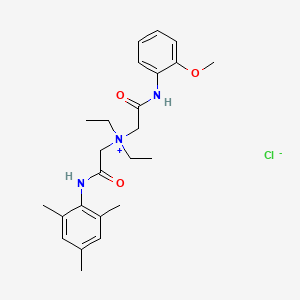
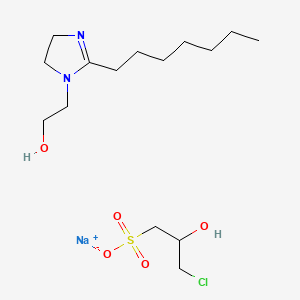
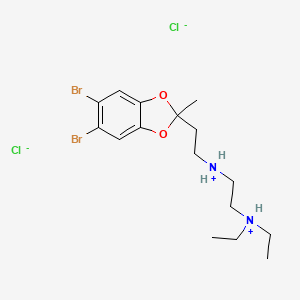
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
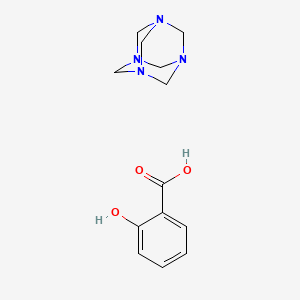
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
